molecular formula C18H17N3O4S B3479136 N-1,3-benzodioxol-5-yl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide

N-1,3-benzodioxol-5-yl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No.: B3479136
M. Wt: 371.4 g/mol
InChI Key: OWNWDLVPPPHNTJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a benzodioxol group, a benzimidazole group, and an acetamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzodioxol group with the benzimidazole group, possibly through a thioether linkage. The ethoxy group on the benzimidazole and the acetamide group on the benzodioxol would likely be introduced in separate steps.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzodioxol and benzimidazole groups), a thioether linkage, an ethoxy group, and an acetamide group .


Chemical Reactions Analysis

This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The specific reactions would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups (like the acetamide), the rigidity of the aromatic rings, and the overall size and shape of the molecule .

Advantages and Limitations for Lab Experiments

The advantages of using N-1,3-benzodioxol-5-yl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide in lab experiments include its potent anti-inflammatory and anti-tumor activities, low toxicity, and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.

Future Directions

Future research on N-1,3-benzodioxol-5-yl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide should focus on the development of new drug formulations that enhance its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease. Finally, more research is needed to explore the mechanism of action of this compound and to identify potential off-target effects.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-2-23-12-4-5-13-14(8-12)21-18(20-13)26-9-17(22)19-11-3-6-15-16(7-11)25-10-24-15/h3-8H,2,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWDLVPPPHNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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